4-Methyl-1-azaspiro[4.5]decan-2-one, also known by its CAS number 5498-74-8, is a chemical compound characterized by a unique spirocyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is , with a molecular weight of approximately 153.22 g/mol. It is classified under heterocyclic compounds, specifically those containing nitrogen and oxygen in their rings, which are often of interest in pharmaceutical development .
The synthesis of 4-Methyl-1-azaspiro[4.5]decan-2-one can be achieved through several methods, primarily involving cyclization reactions that form the spirocyclic structure. One common approach includes the reaction of a suitable carbonyl compound with an amine under acidic or basic conditions to facilitate the formation of the azaspiro framework.
4-Methyl-1-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
The conditions for these reactions vary based on the desired transformation:
The mechanism of action for 4-Methyl-1-azaspiro[4.5]decan-2-one is primarily related to its interactions with biological targets, particularly enzymes and receptors involved in metabolic pathways. It may act as an allosteric inhibitor, stabilizing certain enzymes in an inactive conformation, which could lead to therapeutic effects in conditions like metabolic disorders.
4-Methyl-1-azaspiro[4.5]decan-2-one has several scientific uses:
Traditional synthetic routes to 4-methyl-1-azaspiro[4.5]decan-2-one typically employ cyclohexanone derivatives as key precursors. A common strategy involves Mannich reactions or intramolecular cyclizations to construct the spirocyclic core. For example, reductive amination of 4-methylcyclohexanone with ω-haloalkylamines (e.g., 2-bromoethylamine hydrobromide) yields intermediate amino ketones, which undergo base-catalyzed lactamization to form the target spirocycle. These methods often require harsh conditions (e.g., refluxing toluene, 12–24 hours) and yield moderate outputs (45–60%) due to competing side reactions like imine oligomerization [1] [7]. Modifications include Dean-Stark dehydration to drive lactam formation and Lewis acid catalysts (e.g., ZnCl₂) to improve regioselectivity.
Table 1: Representative Traditional Synthesis Routes
| Precursor | Reaction Conditions | Catalyst/Additive | Yield (%) |
|---|---|---|---|
| 4-Methylcyclohexanone + 2-Bromoethylamine | Reflux, Toluene, 18h | K₂CO₃ | 52 |
| N-(2-Oxoethyl)-4-methylcyclohexylamine | p-TsOH, Xylene, 140°C | - | 48 |
| 1-(Aminomethyl)-4-methylcyclohexanol | Pd/C, H₂, Ethanol | - | 61 |
Multicomponent reactions (MCRs) offer atom-efficient access to the spirocyclic scaffold. A prominent approach adapts the Ugi-azide reaction, combining 4-methylcyclohexanone, primary amines, isocyanides, and hydrazoic acid to generate tetrazole intermediates. Subsequent microwave-assisted cyclization (120°C, 30 min) affords 4-methyl-1-azaspiro[4.5]decan-2-one derivatives in 70–85% yield—significantly higher than stepwise methods . Alternative MCRs use keto acids, amines, and isocyanides under aqueous conditions, leveraging hydrophobic effects to pre-organize reactants near the spiro center. These protocols reduce purification steps and enhance sustainability by eliminating organic solvents [2] .
Enantioselective synthesis leverages chiral auxiliaries or transition-metal catalysts to access stereochemically pure spirocycles. L-Proline-derived catalysts (e.g., (S)-diphenylprolinol trimethylsilyl ether) enable asymmetric Mannich reactions between 4-methylcyclohexanone and N-Cbz-protected amino aldehydes, affording enantiomeric excesses (ee) >90% [2] [5]. For industrial-scale production, Ru(II)-BINAP complexes catalyze hydrogenative desymmetrization of cyclic enol carbamates, yielding the (R)-enantiomer with 97% ee. Recent advances include organocatalytic intramolecular aldol lactamizations using quinine-based thioureas, which construct the spiro stereocenter in a single step [5] [7].
Microwave irradiation drastically accelerates spirocycle formation. Cyclocondensation of 4-methyl-N-(2-oxoethyl)cyclohexylamine in dimethylacetamide (DMA) at 150°C (300 W, 20 min) achieves 92% conversion versus 48% under conventional heating . Continuous flow systems further enhance efficiency: a microreactor cascade combining imine formation, reduction, and lactamization achieves full conversion in <10 minutes residence time. Key advantages include:
Table 2: Energy-Efficient Synthesis Technologies
| Technology | Reaction | Conditions | Yield Gain | Time Reduction |
|---|---|---|---|---|
| Microwave irradiation | Lactamization | 150°C, 300W, DMA, 20 min | +44% | 6-fold |
| Continuous flow | Reductive amination/lactamization | 100°C, 50 bar H₂, EtOH/H₂O | +28% | 12-fold |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: